Ethyl 5-iodopentanoate
Overview
Description
Ethyl 5-iodopentanoate is a chemical compound with the molecular formula C7H13IO2 . It is an ethyl ester of eicosapentaenoic acid (EPA), an omega-3 fatty acid . It is a very important pharmaceutical and chemical intermediate .
Synthesis Analysis
The synthesis of 5-halopentanoic acid esters, such as this compound, generally starts from δ-valerolactone and involves the introduction of hydrochloric acid, thionyl chloride, or hydrogen bromide gas in corresponding methanol or ethanol solvents . A more detailed synthesis process can be found in the paper "Synthesis of Multi-Functionalized Ketones through the Fukuyama Coupling Reaction Catalyzed by Pearlman’s Catalyst: Preparation of Ethyl 6-Oxotridecanoate" .Molecular Structure Analysis
The molecular structure of this compound consists of seven carbon atoms, thirteen hydrogen atoms, one iodine atom, and two oxygen atoms . The InChI representation of the molecule isInChI=1S/C7H13IO2/c1-2-10-7(9)5-3-4-6-8/h2-6H2,1H3
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 256.08 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its lipophilicity . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are 255.99603 g/mol . The topological polar surface area is 26.3 Ų . The compound has a heavy atom count of 10 .Scientific Research Applications
Synthesis of Multi-Functionalized Ketones
Ethyl 5-iodopentanoate plays a role in the synthesis of multi-functionalized ketones. Mori and Seki (2007) explored the Fukuyama coupling reaction catalyzed by Pearlman's catalyst, which included the use of this compound. This process is significant in the preparation of compounds like Ethyl 6-Oxotridecanoate, indicating its utility in complex organic synthesis (Mori & Seki, 2007).
Iodocyclisation Studies
This compound is also utilized in iodocyclisation studies. Research by Macritchie et al. (1998) demonstrated the conversion of ethyl 2-hydroxyhex-5-enoate and its homologous compounds into novel tetrahydrofurans and tetrahydropyrans, showcasing the compound's versatility in creating cyclic structures (Macritchie et al., 1998).
Antimicrobial Activity in Agriculture
In agricultural research, this compound derivatives show promise. Flors et al. (2003) synthesized novel amides of adipic acid, including derivatives of this compound, which exhibited resistance-inducing activity in pepper plants against the pathogen Alternaria solani. This suggests potential applications in plant protection and agricultural biotechnology (Flors et al., 2003).
Biocatalysis in Organic Chemistry
This compound is also important in biocatalysis. Żądło et al. (2016) investigated the biocatalytic synthesis of sterically demanding sec-alcohols, starting from prochiral ketones related to this compound. Their research highlights its significance in enantioselective syntheses, crucial in developing pharmaceuticals and fine chemicals (Żądło et al., 2016).
Organoleptic Impact in Wine
In the field of food science, particularly in wine analysis, derivatives of this compound are significant. Lytra et al. (2012) explored the distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine, an area where this compound derivatives could potentially be relevant. Their study revealed different distributions of these enantiomers in various types of wines, impacting the wine's aroma and flavor profile (Lytra et al., 2012).
Crystallographic Studies in Drug Synthesis
This compound is also used in the synthesis of complex molecules with potential medicinal applications. Weber et al. (1995) performed an X-ray analysis of a compound related to this compound to determine its structure and configurations, underscoring its importance in the field of crystallography and drug design (Weber et al., 1995).
Synthesis of Bioactive Molecules
Furthermore, this compound is involved in the synthesis of bioactive molecules. Angelastro et al. (1992) synthesized a peptidyl 2,2-difluoro-3-aminopropionate starting from ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, a process in which this compound derivatives may play a role. This highlights its use in creating molecules that could act as proteinase inhibitors (Angelastro et al., 1992).
Combustion Chemistry of Biofuels
In the study of combustion chemistry, especially regarding biofuels, this compound and its derivatives are relevant. Dmitriev et al. (2021) focused on the combustion of ethyl pentanoate, a compound closely related to this compound, showing its potential as a biofuel surrogate and its importance in developing environmentally friendly combustion technologies (Dmitriev et al., 2021).
Future Directions
Mechanism of Action
Target of Action
Ethyl 5-iodopentanoate is a chemical compound with the molecular formula C7H13IO2 . It is primarily used as a chemical intermediate in the synthesis of other compounds.
Biochemical Pathways
This compound is known to be a key intermediate in the synthesis of biotin, also known as vitamin H or B7 . Biotin is an essential growth factor required across the biological kingdom . The compound fits the structural requirements of the key side chain in biotin, making it an important substance in the synthesis of biotin .
Result of Action
As a synthetic intermediate, the primary result of the action of this compound is the production of other chemical compounds. In the context of biotin synthesis, this compound contributes to the formation of the biotin side chain .
Biochemical Analysis
Biochemical Properties
Ethyl 5-iodopentanoate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of biotin (vitamin H or B7). It interacts with enzymes and proteins involved in the synthesis of biotin, such as biotin synthase. The iodine atom in this compound can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards certain enzymes and proteins .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the iodine atom in this compound can affect the activity of thyroid hormones, which play a crucial role in regulating metabolism and gene expression in cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins through halogen bonding, which can lead to enzyme inhibition or activation. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, this compound can exhibit toxic or adverse effects, such as thyroid dysfunction and metabolic disturbances. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis of biotin. It interacts with enzymes such as biotin synthase and other cofactors involved in the metabolic process. The compound can affect metabolic flux and metabolite levels, influencing the overall metabolic activity in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific cellular compartments can affect its biochemical activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to certain compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
ethyl 5-iodopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO2/c1-2-10-7(9)5-3-4-6-8/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVQSRJJSDAXER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400221 | |
Record name | Ethyl 5-iodopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41302-32-3 | |
Record name | Ethyl 5-iodopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the function of Ethyl 5-iodopentanoate in the synthesis of Ethyl 6-oxotridecanoate?
A1: this compound serves as a crucial building block in the synthesis of Ethyl 6-oxotridecanoate. [] It acts as an alkylating agent, reacting with a thiol ester intermediate formed from octanoic acid. This reaction, facilitated by a palladium catalyst (Pearlman's Catalyst), results in the formation of a new carbon-carbon bond, ultimately leading to the desired ketone product, Ethyl 6-oxotridecanoate.
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